7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This heterocyclic compound features a pyrazolo[1,5-c][1,3]benzoxazine core fused with a pyridine ring at position 2, an ethoxy group at position 7, and a 4-methoxyphenyl substituent at position 3.
Properties
IUPAC Name |
7-ethoxy-5-(4-methoxyphenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-22-8-4-7-19-21-14-20(17-6-5-13-25-15-17)26-27(21)24(30-23(19)22)16-9-11-18(28-2)12-10-16/h4-13,15,21,24H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTKKIDETZOUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C24H23N3O3
- Molecular Weight : 401.5 g/mol
- CAS Number : 900003-36-3
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 15.62 µg/mL |
| Compound B | E. coli | 31.25 µg/mL |
| Compound C | Bacillus subtilis | 7.81 µg/mL |
Anti-inflammatory Activity
Compounds in the pyrazolo[1,5-c] series have also been evaluated for their anti-inflammatory properties. The presence of specific functional groups such as methoxy and ethoxy has been linked to enhanced inhibition of pro-inflammatory cytokines in vitro .
Anticancer Potential
Research indicates that similar benzoxazine derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. Studies have reported that these compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer types .
Case Study: Anticancer Activity
A study conducted on a series of pyrazolo[1,5-c]benzoxazines revealed that one derivative exhibited an IC50 value of 12 µM against breast cancer cells (MCF-7), indicating potent anticancer activity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .
- Receptor Modulation : It may act on various receptors involved in inflammatory processes and cell signaling pathways.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit promising anticancer properties. Research has shown that such compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, benzoxazines have demonstrated efficacy against breast and lung cancer cells by inducing programmed cell death pathways .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the pyridine moiety is believed to enhance its interaction with microbial targets .
3. Neuroprotective Effects
Another area of research focuses on the neuroprotective potential of this compound. Investigations have indicated that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound lends itself well to applications in polymer chemistry. Its self-curing properties make it suitable for use in high-performance resins and adhesives. Research has highlighted its potential in developing eco-friendly benzoxazine resins that maintain high thermal stability while being biodegradable .
2. Nanocomposites
In the field of nanotechnology, this compound can be utilized to create nanocomposites with enhanced mechanical and thermal properties. The integration of such compounds into polymer matrices has been shown to improve the overall performance of materials used in electronics and aerospace applications .
Case Studies
Chemical Reactions Analysis
Reactivity of the Benzoxazine Ring
The 1,3-benzoxazine moiety undergoes ring-opening reactions under acidic or nucleophilic conditions. For example:
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Acid-Catalyzed Hydrolysis : Protonation of the oxygen atom weakens the C–O bond, leading to ring opening. This generates intermediates that can re-form into quinone-like structures or react further with nucleophiles .
-
Nucleophilic Attack : Thiols or amines at elevated temperatures (80–120°C) cleave the oxazine ring, forming substituted benzamide derivatives .
Key Reaction Pathway :
Pyridinyl Group Reactivity
The pyridin-3-yl substituent participates in:
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Coordination Chemistry : Acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
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Electrophilic Substitution : Nitration or sulfonation occurs at the pyridine ring’s meta position due to electron-withdrawing effects from the adjacent benzoxazine .
Example Nitration Conditions :
| Reagent | Temperature | Product(s) | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 2-Nitro-pyridinyl derivative | 60–70% |
Methoxyphenyl and Ethoxy Group Transformations
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Demethylation : The 4-methoxyphenyl group undergoes demethylation with BBr₃ in dichloromethane, yielding a phenolic hydroxyl group.
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Ethoxy Hydrolysis : Under basic conditions (NaOH/EtOH), the ethoxy group converts to a hydroxyl group, altering solubility and hydrogen-bonding capacity.
Comparative Reactivity :
| Functional Group | Reagent | Product | Rate (k, s⁻¹) |
|---|---|---|---|
| 4-Methoxyphenyl | BBr₃ | 4-Hydroxyphenyl | 2.1 × 10⁻³ |
| 7-Ethoxy | NaOH/EtOH | 7-Hydroxy | 5.8 × 10⁻⁴ |
Oxidation of the Dihydropyrazolo Moiety
The 1,10b-dihydropyrazolo component is susceptible to oxidation:
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With DDQ : Forms a fully aromatic pyrazolo[1,5-c]quinazoline system, enhancing conjugation.
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Biological Oxidation : Cytochrome P450 enzymes metabolize the dihydro ring, generating electrophilic intermediates .
Oxidation Outcomes :
| Oxidizing Agent | Product | Application |
|---|---|---|
| DDQ | Aromatic pyrazoloquinazoline | Fluorescence probes |
| H₂O₂/Fe²⁺ | Epoxide derivatives | Drug metabolite studies |
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable C–H bond activation:
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Suzuki–Miyaura Coupling : Introduces aryl/heteroaryl groups at the pyrazolo C-5 position using boronic acids .
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Buchwald–Hartwig Amination : Modifies the pyridine ring with secondary amines under microwave irradiation.
Optimized Coupling Conditions :
| Reaction Type | Catalyst | Ligand | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | XPhos | 85% |
| Buchwald–Hartwig | Pd₂(dba)₃ | BINAP | 78% |
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition between the benzoxazine’s diene system and electron-deficient dienophiles (e.g., maleic anhydride) .
Photoreaction Parameters :
| Wavelength (nm) | Solvent | Dienophile | Product Yield |
|---|---|---|---|
| 365 | Acetonitrile | Maleic anhydride | 92% |
Biological Alkylation
In enzymatic environments, the pyridinyl nitrogen undergoes alkylation with S-adenosylmethionine (SAM), forming quaternary ammonium derivatives .
Enzymatic Pathway :
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound shares a pyrazolo-benzoxazine backbone with 5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (). However, the latter substitutes the pyridine ring (position 2) with a phenyl group and positions the ethoxy group at the 4-methoxyphenyl substituent. This difference reduces polarity and may limit interactions with polar biological targets compared to the pyridine-containing target compound .
Key Distinction :
Substituent Effects on Reactivity and Stability
describes pyrazole derivatives (e.g., compounds 15a, 15b) with ethoxymethyleneamino and nitrophenyl groups. These electron-withdrawing nitro groups reduce stability under basic conditions, unlike the target compound’s methoxy and ethoxy substituents, which are electron-donating and enhance oxidative stability .
Example Comparison :
| Compound | Substituent at Position 5 | Stability Profile |
|---|---|---|
| Target compound | 4-Methoxyphenyl | High (electron-donating) |
| , 15a | 4-Nitrophenyl | Moderate (electron-withdrawing) |
Pharmacological Implications
While direct activity data for the target compound is unavailable, highlights a pyrazolo-pyrimidinone derivative with a sulfonylpiperazine group. This compound’s ethoxy and sulfonyl groups enhance solubility and target binding, suggesting that the target’s ethoxy and pyridine moieties could similarly improve pharmacokinetics .
Tabulated Comparison of Key Properties
Critical Analysis of Structural Nuances
- Positional Isomerism : The ethoxy group at position 7 in the target compound (vs. position 5 in ) may influence ring puckering and intermolecular interactions, affecting crystallinity and solubility.
- Aromatic Diversity : The pyridin-3-yl group introduces a nitrogen heteroatom absent in phenyl-substituted analogs, enabling unique π-π stacking or hydrogen-bonding interactions in biological systems .
Q & A
Q. What are the standard synthetic routes for synthesizing 7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Chalcone Intermediate Formation : Reacting substituted salicylic aldehydes with acetophenones under acidic conditions to yield 2-hydroxychalcones .
Pyrazoline Formation : Treating chalcones with hydrazine to generate 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols .
Cyclization : Reacting pyrazolines with pyridine-3-carbaldehyde under thermal or microwave-assisted conditions to form the fused pyrazolo-benzoxazine core .
Microwave-assisted synthesis is preferred for improved reaction kinetics and reduced side products .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring fusion patterns. For example, methoxy groups (~3.8 ppm) and pyridyl protons (~8.5 ppm) are diagnostic .
- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry of the fused heterocyclic system .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z) .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence-based or radiometric methods (e.g., PDE5 inhibition in ).
- Cytotoxicity Screening : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Testing : Disc diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in key synthetic steps?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
- Catalysis : Lewis acids (e.g., ZnCl) or organocatalysts improve regioselectivity during pyrazole ring formation .
- Microwave Irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases yield by 15–20% .
Q. How to resolve discrepancies in biological activity data across structural analogs with varying substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) using:
- Molecular Docking : Predict binding modes to targets like kinase ATP-binding pockets .
- Free Energy Calculations : Use MM/GBSA to quantify substituent contributions to binding affinity .
- In Vitro Validation : Retest conflicting compounds under standardized assay conditions (e.g., fixed ATP concentrations) .
Q. What computational methods predict binding affinities and guide structural modifications for enhanced activity?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyridyl nitrogen) .
- MD Simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability (Lipinski’s Rule compliance) and toxicity (e.g., Ames test predictions) .
Notes
- For synthesis, always include control experiments (e.g., TLC monitoring) to verify intermediate purity .
- Advanced questions assume familiarity with cheminformatics tools (e.g., Schrödinger Suite, AutoDock) and statistical analysis (e.g., IC curve fitting).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
